Introduction: The Role of Doxylamine D5 in Analytical Research
Introduction: The Role of Doxylamine D5 in Analytical Research
An In-depth Technical Guide to the Research Applications of Doxylamine D5
For Researchers, Scientists, and Drug Development Professionals
Doxylamine D5 is a stable isotope-labeled (deuterated) analog of Doxylamine, a first-generation antihistamine used to treat insomnia and morning sickness.[1] In the realm of scientific research, Doxylamine D5's primary and most critical function is to serve as an internal standard (IS) for the highly accurate quantification of doxylamine in biological samples.[2][3][4] Its use is predominantly in analytical chemistry, specifically within chromatographic and mass spectrometric methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]
The structural similarity between Doxylamine D5 and the parent drug, Doxylamine, is key to its function. The five deuterium atoms replace five hydrogen atoms on the phenyl ring, increasing its mass without significantly altering its chemical properties. This allows it to mimic the behavior of doxylamine during sample extraction, chromatography, and ionization, thereby correcting for procedural variations and matrix effects. This ensures a level of precision and accuracy that is paramount in pharmacokinetic studies, clinical toxicology, and pharmaceutical bioequivalence trials.
Core Application: An Internal Standard for Quantitative Bioanalysis
Doxylamine D5 is the gold standard for the quantitative analysis of doxylamine for several reasons:
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Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte in a mass spectrometer. Since Doxylamine D5 is chemically identical to doxylamine, it experiences the same matrix effects, allowing for an accurate ratio-based measurement.
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Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte can be lost. Doxylamine D5 is added at a known concentration at the beginning of this process, and any loss it experiences is proportional to the loss of the native doxylamine, thus normalizing the final measurement.
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Improved Precision and Accuracy: By accounting for variability in sample handling, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the reproducibility and reliability of the analytical method.
This application is crucial in several research and development areas:
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Pharmacokinetic (PK) Studies: Essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of doxylamine.
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Bioequivalence (BE) Studies: Used to compare the bioavailability of a generic version of a drug to the brand-name drug, a critical step for regulatory approval.
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Clinical and Forensic Toxicology: Enables precise measurement of doxylamine levels in plasma or urine for overdose cases or other forensic investigations.
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Therapeutic Drug Monitoring (TDM): Although less common for over-the-counter drugs, it can be used to ensure drug concentrations are within a therapeutic window.
Quantitative Data Summary for Bioanalytical Methods
The following table summarizes key quantitative parameters for a validated LC-MS/MS method developed for the determination of doxylamine in human plasma, utilizing Doxylamine D5 as the internal standard.
| Parameter | Description | Value | Citations |
| Analyte | The compound being measured. | Doxylamine | |
| Internal Standard (IS) | The deuterated analog used for quantification. | Doxylamine D5 | |
| Instrumentation | The analytical platform used for the assay. | LC-MS/MS | |
| Ionization Mode | Method of ion generation in the mass spectrometer. | Positive Electrospray Ionization (ESI+) | |
| Mass Spectrometry Mode | The technique used for selective detection. | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Doxylamine) | Precursor ion to product ion mass-to-charge ratio. | m/z 271.0 → 182.0 | |
| MRM Transition (Doxylamine D5) | Precursor ion to product ion mass-to-charge ratio. | m/z 276.2 → 187.3 | |
| Linear Concentration Range | The range over which the assay is accurate and precise. | 0.500 – 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | 0.500 ng/mL | |
| Retention Time | The time at which the compounds elute from the LC column. | ~1.4 minutes | |
| Inter-Batch Precision (%CV) | Variation across different analytical runs. | < 6.6% | |
| Inter-Batch Accuracy (%RE) | Deviation from the nominal value across different runs. | -2.7% to 0.1% | |
| Intra-Batch Precision (%CV) | Variation within a single analytical run. | < 5.4% | |
| Intra-Batch Accuracy (%RE) | Deviation from the nominal value within a single run. | -10.6% to 3.7% |
Experimental Protocol: LC-MS/MS Quantification of Doxylamine in Human Plasma
This section details a representative methodology for the quantification of doxylamine in human plasma using Doxylamine D5, synthesized from established research protocols.
Materials and Reagents
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Doxylamine certified reference standard
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Doxylamine D5 certified reference standard
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Blank human plasma (K2EDTA as anticoagulant)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Ammonium Acetate (LC-MS grade)
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Formic Acid (LC-MS grade)
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Ultrapure Water
Preparation of Solutions
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Stock Solutions (1.00 mg/mL): Prepare primary stock solutions of Doxylamine and Doxylamine D5 by dissolving the accurately weighed standards in methanol.
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Working Calibration Standards: Perform serial dilutions of the Doxylamine stock solution with 70% methanol to create working solutions for calibration standards (e.g., at concentrations of 10.0, 30.0, 90.0, 270, 810, 1620, 3240, and 4000 ng/mL).
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Working Quality Control (QC) Samples: Prepare working solutions for QC samples from a separate stock weighing of Doxylamine.
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Internal Standard (IS) Working Solution: Dilute the Doxylamine D5 stock solution with methanol to a final concentration of 200 ng/mL.
Sample Preparation (Protein Precipitation)
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Label 1.5 mL microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown study samples.
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Allow all plasma samples to thaw at room temperature and vortex to ensure homogeneity.
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To 380 µL of blank plasma, add 20 µL of the appropriate Doxylamine working solution to prepare the final plasma calibration standards (final concentrations: 0.500, 1.50, 4.50, 13.5, 40.5, 81.0, 162, and 200 ng/mL). Prepare QC samples similarly.
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Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a clean microcentrifuge tube.
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Add an aliquot of the IS working solution (Doxylamine D5) to all tubes except the blank matrix sample.
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Add 300 µL of ice-cold acetonitrile to each tube to induce protein precipitation.
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Vortex each tube vigorously for 1 minute.
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Centrifuge the samples at approximately 14,500 x g for 4 minutes to pellet the precipitated proteins.
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Carefully transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.
LC-MS/MS Instrumental Analysis
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LC System: A high-performance or ultra-high-performance liquid chromatography system.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Chromatographic Column: A suitable reversed-phase C18 column.
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Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.
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Mobile Phase B: Methanol.
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Flow Rate: 0.6 mL/min using a gradient elution program.
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Injection Volume: 2.0 µL.
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Autosampler Temperature: 4 °C.
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Mass Spectrometer Settings:
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Ion Source: Electrospray Ionization (ESI) in positive mode.
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IonSpray Voltage: 5500 V.
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Temperature: 600 °C.
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Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
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Data Processing and Analysis
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Integrate the chromatographic peaks for the MRM transitions of both Doxylamine and Doxylamine D5.
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Calculate the peak area ratio (Doxylamine peak area / Doxylamine D5 peak area) for all standards, QCs, and samples.
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Generate a calibration curve by performing a weighted (1/x²) linear regression of the peak area ratios against the nominal concentrations of the calibration standards.
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Quantify the concentration of Doxylamine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Experimental and Logical Workflows
The following diagram illustrates the comprehensive workflow for the quantification of doxylamine in plasma using Doxylamine D5 as an internal standard.
Caption: Bioanalytical workflow for Doxylamine using Doxylamine D5 IS.
